2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide
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Overview
Description
The compound “2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide” is a derivative of 1,2,4-triazole. It was synthesized with the aim of obtaining potential anti-inflammatory compounds . The results suggest that this compound exhibits remarkable activity when compared with indomethacin even in the absence of a carboxyl group in its structure, which reduces the possibility of gastric irritation .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide with substituted phenyl acetic acids in distilled N,N-dimethyl formamide using a coupling agent .Molecular Structure Analysis
The molecular structure of this compound is complex, involving a 1,2,4-triazole ring, a pyrrole ring, and a phenyl ring. The compound also contains a sulfanyl group and an ethoxyphenyl group .Chemical Reactions Analysis
The compound has been found to increase monoclonal antibody production. It suppresses cell growth and increases both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .Scientific Research Applications
Antimicrobial Applications
Compounds containing the 1,2,4-triazole ring system, such as 2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide, have shown significant antimicrobial properties. These compounds have been tested for their in vitro antibacterial, antifungal, and anti-tuberculosis activity, demonstrating a wide range of pharmaceutical activities including anti-inflammatory, analgesic, and antibacterial effects (B. MahyavanshiJyotindra, A. ParmarKokila, K. MahatoAnil, 2011).
Anticancer Activity
The synthesis of 1,2,4-triazole derivatives and their testing against various cancer cell lines has revealed potent anticancer activities. Certain derivatives of this chemical compound showed high activity against specific cancer cell lines, suggesting their potential as leading compounds for in-depth cancer research (Volodymyr Zyabrev, B. Demydchuk, V. Zhirnov, V. Brovarets, 2022).
Modification for Improved Pharmacological Effects
Modifications of the acetamide group in related compounds have been shown to enhance anticancer effects and reduce toxicity. Such modifications include the replacement of the acetamide group with alkylurea, leading to potent antiproliferative activities and reduced acute oral toxicity (Xiao-meng Wang, Shuai Mao, Lei Cao, Xiao-Xiao Xie, Min-Hang Xin, Jia-Fang Lian, Yong-xiao Cao, San-qi Zhang, 2015).
Synthesis and Characterization
Extensive research has been conducted on the synthesis and characterization of compounds with the 1,2,4-triazole ring system. This includes studies on their vibrational spectroscopic signatures and the effects of rehybridization and hyperconjugation on their molecular structures (S. J. Jenepha Mary, S. Pradhan, C. James, 2022).
Antibacterial Screening
1,3,4-oxadiazole and acetamide derivatives of similar compounds have been synthesized and screened for antibacterial properties, exhibiting significant activities against various bacterial strains (A. Rehman, A. Fatima, N. Abbas, M. Abbasi, K. Khan, M. Ashraf, I. Ahmad, S. Ejaz, 2013).
Future Directions
Further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies . This compound represents excellent future therapeutic possibilities with potential uses in the biological and medical sciences due to the compound’s pronounced docking properties and biological activity .
Mechanism of Action
Target of Action
The compound “2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide” primarily targets the GATA family proteins . These proteins play a crucial role in cell differentiation and development .
Mode of Action
The compound interacts with its targets by inhibiting the DNA-binding activity of GATA3 and other members of the GATA family . This interaction results in the suppression of Th2 cell differentiation, without impairing Th1 cell differentiation .
Biochemical Pathways
The compound affects the Th2 cell differentiation pathway . The downstream effects include the inhibition of the expression and production of Th2 cytokines .
Pharmacokinetics
Similar compounds with heterocyclic nuclei have been found to have high chemotherapeutic values , suggesting that this compound may also have favorable ADME properties.
Result of Action
The molecular and cellular effects of the compound’s action include the significant suppression of Th2 cell differentiation and the inhibition of the expression and production of Th2 cytokines . These effects could potentially be beneficial in conditions where Th2 cells or cytokines are implicated.
Properties
IUPAC Name |
2-[[5-(2-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O2S/c1-2-30-19-12-6-5-11-18(19)24-20(29)15-31-22-26-25-21(16-9-3-4-10-17(16)23)28(22)27-13-7-8-14-27/h3-14H,2,15H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBQBNUHLZRCDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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